Ledipasvir-d6 (hydrochloride)

Catalog No.
S12858610
CAS No.
M.F
C49H55ClF2N8O6
M. Wt
931.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ledipasvir-d6 (hydrochloride)

Product Name

Ledipasvir-d6 (hydrochloride)

IUPAC Name

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

Molecular Formula

C49H55ClF2N8O6

Molecular Weight

931.5 g/mol

InChI

InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3;

InChI Key

DDPFJRIMZUVTQU-VAOGAQJGSA-N

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl

Ledipasvir-d6 (hydrochloride) is a stable isotope-labeled analog of Ledipasvir, a direct-acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus infections. The chemical formula for Ledipasvir is C49H54F2N8O6C_{49}H_{54}F_2N_8O_6, and it is classified as a non-structural protein 5A inhibitor, which plays a critical role in viral replication and assembly. The incorporation of deuterium atoms in Ledipasvir-d6 enhances its stability and allows for more precise tracking in metabolic studies, making it an invaluable tool in pharmacokinetic research and drug development .

, including:

  • Formation of the Core Structure: The initial step typically involves the construction of the bicyclic core structure, which is essential for the biological activity of Ledipasvir. This can be achieved through a series of condensation and cyclization reactions.
  • Functionalization: Subsequent reactions introduce various functional groups necessary for the drug's activity. This includes amide bond formation and the introduction of fluorine substituents, which are crucial for its antiviral properties.
  • Reduction and Purification: The final steps often involve reduction reactions to achieve the desired stereochemistry, followed by purification processes such as chromatography to isolate high-purity Ledipasvir-d6 .

Ledipasvir-d6 exhibits potent antiviral activity against Hepatitis C virus by specifically inhibiting the non-structural protein 5A. This inhibition disrupts viral replication processes, leading to a decrease in viral load in infected patients. The compound has shown effectiveness against multiple genotypes of Hepatitis C, particularly genotypes 1a and 1b, making it a crucial component of combination therapies alongside other antiviral agents like Sofosbuvir .

The synthesis methods for Ledipasvir-d6 typically involve:

  • Starting Materials: Utilizing specific precursors that contain deuterated components to ensure that the final product retains the stable isotope labeling.
  • Multi-step Synthesis: A series of reactions including:
    • Dewatering and Protection: Protecting sensitive functional groups during various reaction stages.
    • Enzymatic Hydrolysis: Employing enzymes to facilitate specific transformations while maintaining high selectivity.
    • Final Reduction: Using reducing agents to finalize the structure and achieve the necessary purity levels .
  • Yield Optimization: Methods are often optimized to enhance yield and purity, ensuring that large-scale production is feasible for pharmaceutical applications.

Ledipasvir-d6 is primarily utilized in:

  • Pharmacokinetic Studies: Its stable isotope labeling allows researchers to track drug metabolism and pharmacodynamics in clinical trials.
  • Drug Development: As a reference compound, it aids in the development and validation of analytical methods for measuring Ledipasvir levels in biological samples.
  • Combination Therapy Research: It is used to study interactions with other antiviral agents to improve treatment regimens for Hepatitis C .

Research into interaction studies involving Ledipasvir-d6 focuses on:

  • Drug-Drug Interactions: Understanding how Ledipasvir interacts with other medications can help optimize combination therapies.
  • Metabolic Pathways: Investigating how the presence of deuterium affects metabolic pathways compared to non-labeled Ledipasvir can provide insights into its pharmacokinetics.
  • Toxicology Assessments: Evaluating safety profiles when combined with other drugs or substances .

Several compounds share structural or functional similarities with Ledipasvir-d6. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
SofosbuvirInhibits HCV polymeraseNucleotide analog; used in combination therapy
DaclatasvirInhibits HCV non-structural protein 5ADifferent chemical structure; effective against resistant strains
VelpatasvirInhibits HCV non-structural protein 5ABroad genotype coverage; often combined with Sofosbuvir
OmbitasvirInhibits HCV non-structural protein 5AUsed in fixed-dose combinations; unique dosing regimen

Ledipasvir-d6 stands out due to its specific deuterated structure, which enhances its stability during metabolic studies and provides valuable insights into drug behavior without altering its biological efficacy .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

930.4277760 g/mol

Monoisotopic Mass

930.4277760 g/mol

Heavy Atom Count

66

Dates

Modify: 2024-08-10

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